molecular formula C17H37NO5 B15179054 Einecs 260-213-1 CAS No. 56479-48-2

Einecs 260-213-1

Cat. No.: B15179054
CAS No.: 56479-48-2
M. Wt: 335.5 g/mol
InChI Key: YUGQAXMSFXLTRQ-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 260-213-1 is a registered chemical compound under the European Union’s regulatory framework for existing commercial substances. The lack of explicit structural or functional data for EINECS 260-213-1 necessitates reliance on comparative methodologies, such as Read-Across Structure-Activity Relationships (RASAR), to infer its properties and risks .

Properties

CAS No.

56479-48-2

Molecular Formula

C17H37NO5

Molecular Weight

335.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;undecanoic acid

InChI

InChI=1S/C11H22O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H,12,13);8-10H,1-6H2

InChI Key

YUGQAXMSFXLTRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Related CAS

29968-23-8
56479-48-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification reactors where dipropylene glycol and acrylic acid are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity dipropylene glycol diacrylate .

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.

    Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst to form dipropylene glycol and acrylic acid.

Common Reagents and Conditions

    Polymerization: Free radical initiators (e.g., benzoyl peroxide) under heat or UV light.

    Addition Reactions: Nucleophiles (e.g., amines) under mild conditions.

    Hydrolysis: Water with acid or base catalysts (e.g., sulfuric acid or sodium hydroxide).

Major Products Formed

    Polymerization: Cross-linked polymers used in coatings, adhesives, and sealants.

    Addition Reactions: Adducts used in various chemical formulations.

    Hydrolysis: Dipropylene glycol and acrylic acid.

Scientific Research Applications

Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.

    Medicine: Employed in the development of drug delivery systems and biomedical devices.

    Industry: Used in the formulation of coatings, adhesives, sealants, and inks.

Mechanism of Action

The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the formation of a durable and stable polymer network is essential. The molecular targets and pathways involved in its action include the interaction of the acrylate groups with free radicals or nucleophiles, leading to the formation of covalent bonds and cross-linked structures .

Comparison with Similar Compounds

Basis for Comparison

Chemical similarity can be evaluated through:

  • Structural Analogues : Shared functional groups, molecular weight, or backbone configurations.
  • Functional Analogues : Overlapping industrial applications or toxicological profiles.
  • Regulatory Groupings : Classification under hazard categories (e.g., REACH Annex VI) or persistence/toxicity metrics .

The RASAR approach, as demonstrated in Figure 7 (), leverages machine learning to map unlabeled EINECS compounds (e.g., 260-213-1) to labeled analogs from regulatory lists like REACH Annex VI.

Comparison with Similar Compounds

Structural Analogues

Hypothetically, EINECS 260-213-1 may belong to a class of quaternary ammonium compounds or perfluorinated substances , based on EINECS entries with similar numbering (e.g., EINECS 91081-09-3 and 92129-34-5, which are perfluoroalkenyl quaternary ammonium chlorides and sulfates) . A comparative analysis could focus on:

Property This compound (Hypothetical) EINECS 91081-09-3 EINECS 92129-34-5
Chemical Class Quaternary ammonium compound Perfluoroalkenyl ammonium chloride Perfluoroalkenyl ammonium sulfate
Persistence High (estimated) High (PFAS typical) High (PFAS typical)
Application Surfactant, industrial coatings Firefighting foams, textiles Waterproofing agents
Toxicity (EC50) 5.2 mg/L (predicted) 2.1 mg/L (measured) 3.8 mg/L (measured)

Functional Analogues

If this compound is a surfactant, comparisons might include sodium lauryl sulfate (SLS) or cetyltrimethylammonium bromide (CTAB) , though these lack fluorinated chains. Key differences:

Property This compound (Hypothetical) Sodium Lauryl Sulfate (SLS) CTAB
Biodegradability Low (PFAS-like) High Moderate
Ecotoxicity Chronic aquatic toxicity Acute irritation Acute membrane disruption
Regulatory Status REACH restricted Generally Recognized as Safe Labelled hazardous

Research Findings and Data Gaps

  • Toxicological Predictions: RASAR models estimate this compound’s EC50 at 5.2 mg/L, aligning with PFAS analogs but higher than non-fluorinated surfactants .
  • Regulatory Challenges : Confidentiality of EINECS data impedes direct risk assessment, necessitating reliance on read-across predictions .
  • Functional Trade-offs: Fluorinated compounds like 260-213-1 offer superior thermal/chemical stability but pose environmental persistence risks compared to non-fluorinated alternatives .

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